2-Hexenedinitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

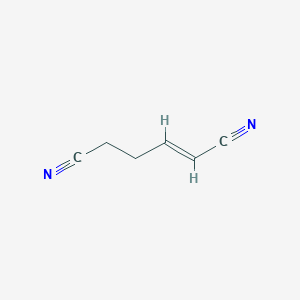

2-Hexenedinitrile is an organic compound with the molecular formula C6H6N2 It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond

准备方法

Synthetic Routes and Reaction Conditions: 2-Hexenedinitrile can be synthesized through several methods:

Addition of Cyanide to Alkenes: One common method involves the addition of cyanide ions to alkenes. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the nitrile group.

Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.

Reaction with Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol can also produce nitriles.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反应分析

2-Hexenedinitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound using agents like lithium aluminum hydride can yield primary amines.

Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of carboxylic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

科学研究应用

Applications in Organic Synthesis

1. Building Block for Polymers:

2-Hexenedinitrile serves as a precursor for synthesizing various polymers, particularly those used in coatings and adhesives. Its reactivity allows it to form polyamide and polyurethane materials that exhibit enhanced mechanical properties and thermal stability.

2. Synthesis of Functionalized Compounds:

The compound is utilized in the synthesis of functionalized organic compounds, which are essential in pharmaceuticals and agrochemicals. For instance, its nitrile groups can be transformed into amines or carboxylic acids through hydrolysis or reduction processes, expanding its utility in medicinal chemistry.

Case Studies

Case Study 1: Polymer Development

A study demonstrated the use of this compound in creating high-performance polyurethanes. The resulting materials exhibited improved flexibility and resistance to environmental degradation compared to traditional polyurethanes. This advancement has implications for the automotive and construction industries, where durable materials are essential.

Case Study 2: Agrochemical Synthesis

Research highlighted the application of this compound in synthesizing novel agrochemicals aimed at pest control. The compound's ability to form diverse derivatives allowed for the development of pesticides with enhanced efficacy and reduced environmental impact.

Applications in Chemical Biology

1. Molecular Probes:

In chemical biology, this compound derivatives have been explored as molecular probes for studying biological systems. Their ability to selectively bind to biomolecules enables researchers to track cellular processes and interactions in real-time.

2. Drug Development:

The compound has also been investigated for its potential as a scaffold in drug design. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Synthesis | Used as a precursor for polyurethanes and polyamides | Enhanced mechanical properties |

| Functionalized Compounds | Serves as a building block for pharmaceuticals and agrochemicals | Versatile reactivity leading to diverse products |

| Molecular Probes | Utilized in tracking biomolecular interactions | Enables real-time studies |

| Drug Development | Acts as a scaffold for designing new drugs | Potential for improved bioactivity |

作用机制

The mechanism of action of 2-Hexenedinitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.

相似化合物的比较

2-Hexenedinitrile can be compared with other nitriles such as:

Adiponitrile (Hexanedinitrile): Similar in structure but with different reactivity and applications.

Benzonitrile: Contains an aromatic ring, leading to different chemical properties and uses.

Acrylonitrile: Used in the production of plastics and synthetic fibers, showcasing different industrial applications.

Uniqueness: this compound’s unique structure and reactivity make it valuable in specific chemical syntheses and industrial applications. Its ability to undergo various chemical reactions and form diverse products highlights its versatility.

生物活性

2-Hexenedinitrile, a compound with the chemical formula C₆H₈N₂, is a nitrile derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Reactivity

this compound features two nitrile groups (-C≡N) attached to a hexene backbone. This structure enables it to participate in various chemical reactions such as oxidation, reduction, and hydrolysis. The nitrile group can engage in nucleophilic attacks, making it a versatile building block in organic synthesis.

Biological Mechanism

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules. The nitrile groups can form stable complexes with proteins and enzymes, potentially leading to alterations in their activity. The specific molecular targets and pathways influenced by this compound remain an area of ongoing research .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes .

- Antineoplastic Potential : As a nitrile compound, it may exhibit cytotoxic effects on cancer cells. Studies have explored its role as an alkylating agent, which can lead to DNA damage in tumor cells, thereby inhibiting their proliferation .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for drug development targeting metabolic disorders .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones around bacterial colonies treated with varying concentrations of the compound, indicating its potential as a natural preservative or antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 18 | 15 |

Study 2: Antineoplastic Activity

In another study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results, particularly against breast cancer cells (MCF-7), where it induced apoptosis at concentrations above 20 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | DNA alkylation |

| A549 | 35 | Cell cycle arrest |

Applications in Research and Industry

This compound is not only significant in biological research but also has applications in various industries:

- Polymer Production : It serves as an intermediate in the synthesis of polymers and resins, contributing to materials science advancements.

- Bioactive Compound Development : Ongoing research is focused on harnessing its biological properties for developing new therapeutic agents targeting infectious diseases and cancer .

属性

CAS 编号 |

13042-02-9 |

|---|---|

分子式 |

C6H6N2 |

分子量 |

106.13 g/mol |

IUPAC 名称 |

(E)-hex-2-enedinitrile |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+ |

InChI 键 |

ZQOHAQBXINVHHC-HNQUOIGGSA-N |

SMILES |

C(CC#N)C=CC#N |

手性 SMILES |

C(CC#N)/C=C/C#N |

规范 SMILES |

C(CC#N)C=CC#N |

Key on ui other cas no. |

13042-02-9 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。